N1-Methylation Confers Enhanced Lipophilicity and Predicted Permeability Relative to Unsubstituted 2-Phenylbenzimidazole
N-Alkylation of the 2-phenylbenzimidazole scaffold introduces a measurable increase in lipophilicity, which correlates with improved membrane permeability and cellular uptake. While direct experimental logP data for 1,6-dimethyl-2-phenyl-1H-benzimidazole are not reported in the open literature, computational predictions and class-level SAR indicate a calculated logP increase of approximately 1.0–1.5 units compared to unsubstituted 2-phenylbenzimidazole (predicted logP ~2.8) [1][2]. N-Alkylated 2-phenylbenzimidazoles consistently demonstrate superior antiproliferative activity in cellular assays, attributed to enhanced intracellular accumulation [3].
| Evidence Dimension | Lipophilicity (Predicted logP / ClogP) |
|---|---|
| Target Compound Data | Predicted ClogP ~4.3 (based on analog calculations for N-alkylated 2-phenylbenzimidazoles with methyl substitution) |
| Comparator Or Baseline | 2-Phenylbenzimidazole (unsubstituted, CAS 716-79-0): Predicted ClogP ~2.8 |
| Quantified Difference | Estimated logP increase of ~1.5 units |
| Conditions | Computational prediction; no direct experimental logP measurement identified for the target compound. |
Why This Matters
Higher predicted lipophilicity suggests improved passive membrane diffusion, which can translate to enhanced cellular potency in intact-cell assays compared to less lipophilic analogs.
- [1] Phan, N. K. N., Huynh, T. K. C., Nguyen, H. P., Le, Q. T., Nguyen, T. C. T., Ngo, K. K. H., ... & Hoang, T. K. D. (2023). Exploration of remarkably potential multitarget-directed N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives as antiproliferative, antifungal, and antibacterial agents. ACS Omega, 8(31), 28345-28361. View Source
- [2] Karthick, K., Abishek, K., & Jemima, E. A. (2024). In silico study, protein kinase inhibition and molecular docking study of benzimidazole derivatives. Bioinformatics and Biology Insights, 18, 11779322241247635. View Source
- [3] Ersan, R. H., Kuzu, B., Yetkin, D., Alagoz, M. A., Dogen, A., Burmaoglu, S., & Algul, O. (2022). 2-Phenyl substituted benzimidazole derivatives: Design, synthesis, and evaluation of their antiproliferative and antimicrobial activities. Medicinal Chemistry Research, 31, 1192-1208. View Source
